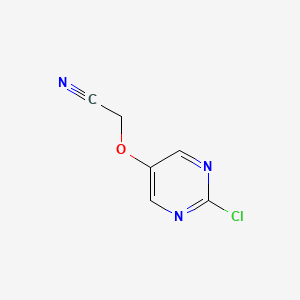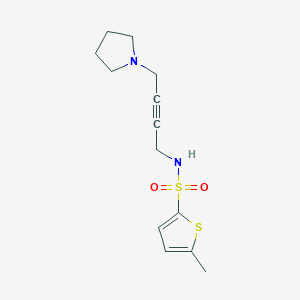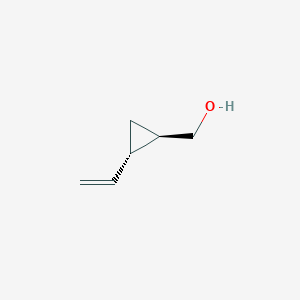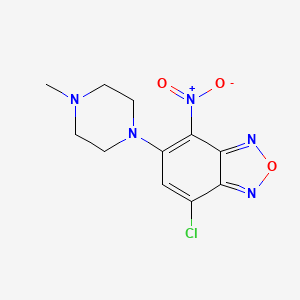
2-BUTYNYLHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-BUTYNYLHYDRAZIDE is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is a hydrazide derivative of 2-butynoic acid, which is a highly reactive and versatile compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-butynoic acid hydrazide typically involves the reaction of 2-butynoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide derivative. The general reaction scheme can be represented as follows:
2-Butynoic acid+Hydrazine→2-Butynoic acid hydrazide
Industrial Production Methods
Industrial production methods for 2-butynoic acid hydrazide often involve the use of solution-based synthesis, mechanosynthesis, and solid-state melt reactions. These methods are chosen based on the desired yield, purity, and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-BUTYNYLHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert 2-butynoic acid hydrazide into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-butynoic acid hydrazide include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2-butynoic acid hydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-BUTYNYLHYDRAZIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a synthon in various organic synthesis reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of 2-butynoic acid hydrazide in the treatment of various diseases.
Industry: The compound is used in industrial applications, such as the synthesis of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-butynoic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-butynoic acid hydrazide include:
Isonicotinic acid hydrazide:
Nicotinic acid hydrazide: Another hydrazide derivative with potential therapeutic applications.
Uniqueness
2-BUTYNYLHYDRAZIDE is unique due to its highly reactive nature and versatility in various chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both scientific research and industrial applications.
Eigenschaften
IUPAC Name |
but-2-ynehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-2-3-4(7)6-5/h5H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXPXCISFJXFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)

![Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate](/img/structure/B2356547.png)

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2356550.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2356553.png)



![N-(3,4-dimethoxyphenyl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2356560.png)


![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B2356564.png)

